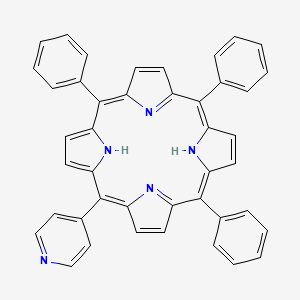
5-(4-Pyridyl)-10,15,20-triphenylporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Pyridyl)-10,15,20 triphenyl porphine is a porphyrin derivative, a class of organic compounds known for their extensive conjugated systems and ability to coordinate metal ions. Porphyrins are crucial in biological systems, serving as the core structure in heme, chlorophyll, and vitamin B12. The unique structure of 5-(4-Pyridyl)-10,15,20 triphenyl porphine allows it to participate in various chemical reactions and applications, particularly in the fields of catalysis, photodynamic therapy, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Pyridyl)-10,15,20 triphenyl porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions, followed by oxidation. One common method is the Adler-Longo synthesis, which involves the reaction of pyrrole with benzaldehyde and 4-pyridinecarboxaldehyde in the presence of an acid catalyst, such as trifluoroacetic acid, followed by oxidation with an oxidizing agent like chloranil .
Industrial Production Methods
Industrial production of porphyrin derivatives often employs similar synthetic routes but on a larger scale. The key challenges in industrial synthesis include maintaining high yields and purity, as well as efficient separation and purification processes. Techniques such as column chromatography and recrystallization are commonly used to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-(4-Pyridyl)-10,15,20 triphenyl porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the porphyrin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chloranil and ferric chloride.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of metalloporphyrins, while substitution reactions can yield functionalized porphyrins with diverse properties .
Scientific Research Applications
5-(4-Pyridyl)-10,15,20 triphenyl porphine has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic reactions, particularly in oxidation and reduction processes.
Biology: Studied for its potential in photodynamic therapy, where it can generate reactive oxygen species to kill cancer cells.
Medicine: Investigated for its role in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of sensors, light-harvesting systems, and advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-Pyridyl)-10,15,20 triphenyl porphine involves its ability to coordinate metal ions and participate in electron transfer reactions. The compound’s extensive conjugated system allows it to absorb light and transfer energy efficiently, making it useful in photodynamic therapy and catalysis. The molecular targets and pathways involved include the generation of reactive oxygen species and the activation of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Meso-tetra(4-pyridyl)porphine: Similar in structure but lacks the triphenyl groups.
Tetra(4-aminophenyl)porphyrin: Contains amino groups instead of pyridyl groups.
Tetra(4-cyanophenyl)porphyrin: Contains cyano groups instead of pyridyl groups.
Uniqueness
5-(4-Pyridyl)-10,15,20 triphenyl porphine is unique due to its combination of pyridyl and triphenyl groups, which enhance its chemical reactivity and stability. This makes it particularly useful in applications requiring robust and versatile porphyrin derivatives .
Properties
Molecular Formula |
C43H29N5 |
|---|---|
Molecular Weight |
615.7 g/mol |
IUPAC Name |
5,10,15-triphenyl-20-pyridin-4-yl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C43H29N5/c1-4-10-28(11-5-1)40-32-16-18-34(45-32)41(29-12-6-2-7-13-29)36-20-22-38(47-36)43(31-24-26-44-27-25-31)39-23-21-37(48-39)42(30-14-8-3-9-15-30)35-19-17-33(40)46-35/h1-27,45,48H |
InChI Key |
GKFIIZUTJIZSDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=NC=C8)C=C4)C9=CC=CC=C9)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















